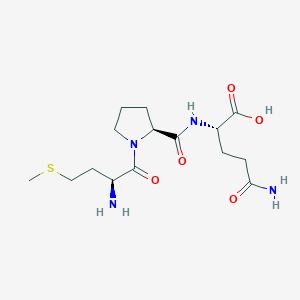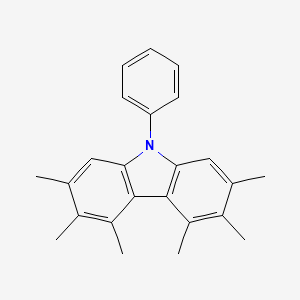![molecular formula C21H18O5S3 B14188355 3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-48-5](/img/structure/B14188355.png)
3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is a complex organic compound characterized by the presence of three furan-2-ylmethylsulfanyl groups attached to a benzene-1,2-diol core This compound is notable for its unique structure, which combines the aromatic properties of benzene with the heterocyclic characteristics of furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the initial formation of the benzene-1,2-diol core, followed by the introduction of furan-2-ylmethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol involves its interaction with molecular targets through its sulfanyl and furan groups. These interactions can inhibit enzyme activity or disrupt cellular processes. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4,6-Tris{[(thiophen-2-yl)methyl]sulfanyl}benzene-1,2-diol: Similar structure but with thiophene rings instead of furan.
3,4,6-Tris{[(pyridin-2-yl)methyl]sulfanyl}benzene-1,2-diol: Contains pyridine rings, offering different reactivity and properties.
Uniqueness
3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is unique due to the presence of furan rings, which provide distinct electronic properties and reactivity compared to other heterocycles like thiophene or pyridine. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
923267-48-5 |
|---|---|
Molecular Formula |
C21H18O5S3 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
3,4,6-tris(furan-2-ylmethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C21H18O5S3/c22-19-17(27-11-14-4-1-7-24-14)10-18(28-12-15-5-2-8-25-15)21(20(19)23)29-13-16-6-3-9-26-16/h1-10,22-23H,11-13H2 |
InChI Key |
NFVPMNROZZFKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSC2=CC(=C(C(=C2O)O)SCC3=CC=CO3)SCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)



![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)

![3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine](/img/structure/B14188329.png)






